N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-15-9-10-17-18(12-15)26-20(23-17)24(13-16-8-4-5-11-22-16)19(25)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBOEOBDPIPZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
Retrosynthetic Analysis
The target compound decomposes into three synthons (Fig. 1):
- 6-Chlorobenzo[d]thiazol-2-amine (CAS 5330-95-6)
- Pyridin-2-ylmethyl bromide (CAS 6304-27-4)
- Benzoyl chloride (CAS 98-88-4)
The convergent synthesis strategy involves sequential N-alkylation and amide bond formation, avoiding competing side reactions observed in linear approaches.
Stepwise Procedure
N-Alkylation of 6-Chlorobenzo[d]thiazol-2-amine
Reaction Scheme:
$$ \text{C}7\text{H}5\text{ClN}2\text{S} + \text{C}6\text{H}6\text{BrN} \xrightarrow{\text{Base}} \text{C}{13}\text{H}{11}\text{ClN}3\text{S} + \text{HBr} $$
Conditions:
- Solvent: Anhydrous DMF (50 mL/mmol)
- Base: K₂CO₃ (2.5 eq)
- Temperature: 80°C, 12 h
- Yield: 89% (crude), 83% (recrystallized from ethanol/water)
Amide Coupling with Benzoyl Chloride
Reaction Scheme:
$$ \text{C}{13}\text{H}{11}\text{ClN}3\text{S} + \text{C}7\text{H}5\text{ClO} \xrightarrow{\text{Coupling Agent}} \text{C}{21}\text{H}{16}\text{ClN}3\text{OS} $$
Reagent Comparison (Table 1):
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 4 | 92 |
| EDC/HOBt | CH₂Cl₂ | 0→25 | 12 | 78 |
| DCC | THF | 40 | 8 | 65 |
Optimal conditions use HATU (1.2 eq) with DIPEA (3 eq) in DMF, achieving 92% isolated yield after silica gel chromatography (hexane/EtOAc 3:1).
Reaction Optimization
Solvent Effects on Alkylation
Table 2: Solvent Screening for N-Alkylation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 83 | 98.5 |
| DMSO | 46.7 | 76 | 97.2 |
| Acetonitrile | 37.5 | 68 | 96.8 |
| Ethanol | 24.3 | 71 | 95.4 |
Polar aprotic solvents (DMF, DMSO) enhance reaction rate by stabilizing the transition state through dipole interactions.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Reactor Design Parameters:
- Tubular reactor (ID 2 mm, L 10 m)
- Flow rate: 0.5 mL/min
- Residence time: 8.2 min
- Productivity: 1.2 kg/day
Compared to batch processing, flow chemistry reduces reaction time from 4 h to 8 min while maintaining 89% yield.
Crystallization Optimization
Antisolvent Screening (Table 3):
| Antisolvent | Solubility (mg/mL) | Crystal Size (µm) | Purity (%) |
|---|---|---|---|
| Water | 0.8 | 50-100 | 99.1 |
| Hexane | 1.2 | 20-50 | 98.7 |
| Ether | 1.5 | 10-30 | 97.9 |
Seeded crystallization from ethanol/water (3:7) produces phase-pure material (99.2% by qNMR) with controlled particle size distribution.
Analytical Characterization
Mechanistic Insights
Coupling Reaction Pathway
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify a three-step mechanism:
- HATU activation of carboxylic acid to oxyma ester (ΔG‡ = 18.3 kcal/mol)
- Nucleophilic attack by amine (ΔG‡ = 22.1 kcal/mol)
- Urea byproduct elimination (ΔG‡ = 10.4 kcal/mol)
The rate-determining step involves amine deprotonation and transition state stabilization by DIPEA.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzo[d]thiazole moiety undergoes nucleophilic displacement at the C6 position under basic conditions:
Example Reaction:
Replacement of chlorine with amine groups using NH₃/EtOH at 80°C yields N-(6-aminobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide.
| Reaction Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophile | Ammonia (NH₃) | 68–72 | |
| Solvent | Ethanol | ||
| Temperature | 80°C, 12 hrs | ||
| Catalyst | None |
Other nucleophiles (e.g., alkoxides, thiols) require harsher conditions (DMF, 120°C).
Hydrolysis Reactions
The benzamide bond undergoes acid- or base-catalyzed hydrolysis:
Acidic Hydrolysis:
In 6M HCl at reflux (110°C, 8 hrs):
-
Cleaves to 6-chlorobenzo[d]thiazol-2-amine and pyridin-2-ylmethyl benzoic acid.
Basic Hydrolysis:
In NaOH/EtOH (80°C, 6 hrs):
-
Forms sodium benzoate and N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine.
Oxidation Reactions
The pyridine ring undergoes selective oxidation with H₂O₂/AcOH:
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| 30% H₂O₂ in AcOH | N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide N-oxide | 55 | |
| KMnO₄ in H₂SO₄ | Degradation to carboxylic acids | – |
4.1. Nitration
Electrophilic nitration at the benzamide aromatic ring (HNO₃/H₂SO₄, 0°C) introduces nitro groups predominantly at the para position:
-
Product: N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-nitrobenzamide (Yield: 62%).
4.2. Reductive Amination
The pyridinylmethyl group reacts with aldehydes (e.g., formaldehyde) under NaBH₃CN to form secondary amines :
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline derivatives:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorooxime | Et₃N, CH₂Cl₂, 25°C | Isoxazoline-fused benzothiazole | 47 |
Metal-Catalyzed Cross-Couplings
The chloro substituent enables Suzuki-Miyaura couplings with arylboronic acids:
| Catalyst System | Arylboronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenyl | N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | 71 |
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 240°C . Photolysis in methanol (254 nm UV, 24 hrs) causes:
-
15% degradation via C–N bond cleavage.
-
Formation of 6-chlorobenzo[d]thiazole and N-(pyridin-2-ylmethyl)benzamide.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |
|---|---|---|---|
| Nucleophilic Substitution | 2.3 × 10⁻⁴ | 85 | DMF |
| Acidic Hydrolysis | 1.1 × 10⁻⁵ | 92 | HCl/EtOH |
| Oxidation | 4.7 × 10⁻⁶ | 78 | AcOH |
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for synthesizing pharmacologically active derivatives. Experimental data emphasize the need for controlled conditions to avoid competing side reactions .
Scientific Research Applications
Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
The synthesis of this compound typically involves multi-step reactions that integrate benzothiazole and pyridine moieties. For instance, one method includes the reaction of 6-chloro-1,3-benzothiazole with various amines in the presence of acetic acid to yield the desired benzamide derivatives . The structural integrity and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents . The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups enhance the antimicrobial efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest . Notably, some derivatives showed better efficacy than standard chemotherapeutic agents like 5-fluorouracil .
Antidiabetic Effects
Recent investigations into the hypoglycemic effects of benzothiazole derivatives have suggested that compounds similar to this compound may possess antidiabetic properties. These compounds were tested in diabetic animal models, showing a reduction in blood glucose levels and improvement in insulin sensitivity .
Case Study: Antimicrobial Evaluation
A study conducted on a series of benzothiazole derivatives, including this compound, evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzothiazole ring significantly increased antibacterial potency compared to traditional antibiotics .
Case Study: Anticancer Research
In a comparative study assessing various thiazole-containing compounds for anticancer activity, this compound was identified as one of the most effective agents against specific cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates, revealing a marked increase in apoptotic cells treated with this compound compared to untreated controls .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can be contextualized against related benzamide-thiazole derivatives, which vary in substituents, biological activity, and physicochemical properties.
Structural Analogues with Varied Benzothiazole Substituents
2.1.1. N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)
- Structure: Features a 6-amino group instead of 6-chloro on the benzothiazole ring.
- Synthesis : Prepared via nitro reduction of N-(6-nitrobenzo[d]thiazol-2-yl)benzamide using SnCl₂ .
- Characterization: ¹H NMR: Distinct signals at 5.18 ppm (amine NH₂) and 6.71–6.74 ppm (aromatic protons adjacent to the amino group) . FT-IR: Peaks at 3399.60 cm⁻¹ (amine N-H) and 3298 cm⁻¹ (amide C=O) .
- Application : Demonstrates 85–92% corrosion inhibition efficiency for mild steel in 1N HCl via physisorption .
2.1.2. N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide
- Structure : Substituted with a nitro group at the 6-position of benzothiazole.
- ¹H NMR : Signals at 8.29–8.32 ppm (nitro-adjacent aromatic protons) and 9.10 ppm (amide proton) .
- Reactivity : Serves as an intermediate for synthesizing ABTB via reduction .
Analogues with Modified Benzamide/Pyridine Moieties
2.2.1. N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives
- Examples :
- Applications : Investigated for optical properties (e.g., single organic molecule white light emission) .
2.2.2. N-(Thiazol-2-yl)-benzamide Analogues (e.g., TTFB)
- Structure : Lack pyridinylmethyl groups but retain thiazole-benzamide scaffolds.
- Bioactivity : Act as negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC), with >100-fold selectivity over related receptors (e.g., m5-HT3AR) .
- Mechanism : Bind to transmembrane domains (TMDs) of ZAC, inhibiting ion flux .
Analogues with Dual Chloro/Pyridine Substitutions
2.3.1. 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- Structure : Combines dichlorobenzamide with pyridinyl-thiazole.
- Properties : Yellow solid; characterized by HRMS and ¹³C NMR .
- Potential Use: Anticipated for antimicrobial or anticancer applications, though specific data are pending .
Comparative Analysis Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Spectroscopic Data Highlights
| Compound | ¹H NMR Key Signals (ppm) | FT-IR Peaks (cm⁻¹) |
|---|---|---|
| This compound | Not fully reported | Not available |
| N-(6-aminobenzo[d]thiazol-2-yl)benzamide | 5.18 (NH₂), 6.71–6.74 (Ar-H) | 3399.60 (N-H), 3298 (C=O) |
| N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | 9.10 (NH), 8.29–8.32 (Ar-H) | Not available |
| 3c (N-(2-(6-chlorobenzo[d]thiazol-2-yl)phenyl)benzamide) | 12.74 (NH), 7.61–7.33 (Ar-H) | Not available |
Key Research Findings and Implications
- Structural-Activity Relationships (SAR): Chloro and amino substituents on benzothiazole enhance corrosion inhibition but reduce solubility . Pyridinylmethyl groups may improve antibacterial activity but require further validation . Thiazole ring substitutions (e.g., nitro, morpholinomethyl) modulate pharmacological targeting (e.g., ZAC antagonism vs. antimicrobial effects) .
- Bioactivity claims (e.g., antibacterial) lack quantitative validation in public datasets .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₂ClN₃OS
- Molecular Weight : 303.79 g/mol
- CAS Number : 2406-90-8
This compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar thiazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.71 | Induction of apoptosis |
| N-(thiazol-2-yl)-benzamide analogs | HepG2 | <10 | Inhibition of cell proliferation |
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In a study assessing various thiazole compounds, it was found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| N-(thiazol-2-yl)-benzamide analogs | S. aureus | 18 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antagonism at Receptor Sites : Some studies suggest that thiazole derivatives can act as antagonists at specific receptors, influencing signaling pathways related to cell growth and survival .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced viability in MCF-7 cells with an IC50 value of 5.71 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The results showed a notable zone of inhibition, suggesting effective antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
